molecular formula C22H16N2O4 B3029486 1-(p-Acetamidoanilino)-4-hydroxyanthraquinone CAS No. 67905-17-3

1-(p-Acetamidoanilino)-4-hydroxyanthraquinone

Cat. No. B3029486
CAS RN: 67905-17-3
M. Wt: 372.4 g/mol
InChI Key: DAPGHBPTUCXSRG-UHFFFAOYSA-N
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Description

The compound is a derivative of anthraquinone and acetanilide. Anthraquinones are a type of organic compound that have been used in various therapeutic applications, including as anticancer agents . Acetanilide is an odourless solid chemical used in various applications, including the production of 4-acetamidobenzenesulfonyl chloride .


Synthesis Analysis

While the specific synthesis process for “1-(p-Acetamidoanilino)-4-hydroxyanthraquinone” is not available, acetanilide can be produced by reacting acetic anhydride with aniline .

Scientific Research Applications

Carcinogenic and Anticancer Potential

Research has delved into the carcinogenic effects of related hydroxyanthraquinones and their potential as anticancer agents. Studies have shown that compounds like 1-hydroxyanthraquinone may act synergistically with other chemicals to induce carcinogenesis in organs such as the liver and large bowel in rats, suggesting a potential risk factor in certain contexts (Mori et al., 1991). Conversely, modifications of hydroxyanthraquinones have been investigated for their anticancer properties, with some derivatives demonstrating cytotoxic potential towards various cancer cells, indicating a potential avenue for therapeutic applications (Sirazhetdinova et al., 2021).

Chemical Analysis and Detection

Hydroxyanthraquinones have been utilized in the development of analytical methods for the detection of trace elements. The complexation equilibria of such compounds with metals like zirconium have been characterized, leading to the proposal of sensitive methods for the spectrophotometric determination of trace amounts of zirconium (Idriss et al., 1988).

Environmental and Biological Interactions

Studies have also explored the environmental fate and biological interactions of anthraquinone derivatives. For instance, the microbial metabolism of related compounds by certain fungal strains has been examined, revealing the conversion into various metabolites and suggesting pathways for environmental degradation and detoxification (Zhan & Gunatilaka, 2008).

Spectroscopic Studies

Spectroscopic techniques have been employed to study the properties and interactions of hydroxyanthraquinones. Research in this area includes the investigation of the solubility of these compounds in different solvents and their complexation behaviors, which can inform their use in various applications, including dyeing processes and material sciences (Tamura & Alwi, 2015).

Future Directions

Anthraquinones are a promising area of research for the development of new anticancer agents. The research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years .

properties

IUPAC Name

N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-12(25)23-13-6-8-14(9-7-13)24-17-10-11-18(26)20-19(17)21(27)15-4-2-3-5-16(15)22(20)28/h2-11,24,26H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPGHBPTUCXSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070798
Record name Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]-
Source EPA DSSTox
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Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Acetamidoanilino)-4-hydroxyanthraquinone

CAS RN

67905-17-3
Record name N-[4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]acetamide
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Record name 1-(p-Acetamidoanilino)-4-hydroxyanthraquinone
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Record name Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]-
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Record name Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]-
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Record name N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl]acetamide
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Record name 1-(P-ACETAMIDOANILINO)-4-HYDROXYANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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